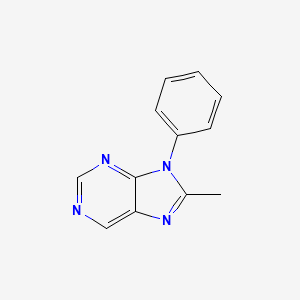

8-Methyl-9-phenyl-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70538-59-9 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

8-methyl-9-phenylpurine |

InChI |

InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

JIVYLSGHLLDMOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 8 Methyl 9 Phenyl 9h Purine Derivatives

Influence of the 8-Methyl Group on Biological Activity Profiles

The methyl group at the C8 position of the purine (B94841) ring plays a significant role in modulating the biological activity of these compounds. In the context of bromodomain binding, the introduction of a methyl group at the 8-position of a 9H-purine core, in the absence of a 2-amine function, was generally not well-tolerated. For instance, compound 9b (6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine) showed very low affinity for most bromodomains in a panel, with the exception of BRDT(2). acs.org The low solubility of a related analog, 9a (6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine), prevented its measurement, further suggesting that substitution at this position can be problematic. acs.org

Conversely, in other contexts, the 8-position is a key site for modification to achieve desired biological effects. For instance, in a series of purine derivatives targeting Plasmodium falciparum and Trypanosoma cruzi, the exploration of substituents at the 8-position was a primary focus. nih.gov Similarly, studies on 2- and 8-substituted 9-ethyladenine (B1664709) derivatives highlighted the importance of modifications at this position for activity at adenosine (B11128) receptors. d-nb.info The introduction of various alkynyl groups at the C8 position led to a range of potencies, indicating that this position is amenable to substitution to tune biological activity. d-nb.info

Consequences of the 9-Phenyl Moiety on Compound Potency and Selectivity

The substituent at the N9 position of the purine ring is a critical determinant of both the potency and selectivity of these compounds. The presence of a phenyl group at this position, as in the parent compound 8-methyl-9-phenyl-9H-purine, is a common feature in many biologically active purine derivatives.

In the development of inhibitors for inositol (B14025) hexakisphosphate kinase (IP6K), the N9 position was identified as a key site for modification. While the lead compound, TNP, features a hydrogen at N9, the exploration of various substituents at this position is a common strategy in purine-based drug design. nih.gov Similarly, in the design of adenosine receptor antagonists, the nature of the N9 substituent was found to be crucial. 9-Methylpurine derivatives were generally less potent but more selective, whereas 9H-purine derivatives exhibited higher potency but lower selectivity. diva-portal.org This trade-off between potency and selectivity highlights the importance of the N9 substituent in fine-tuning the pharmacological profile.

The introduction of a cyclopentyl group at the N9 position of N8-phenyl-9H-purine-2,8-diamine derivatives led to the identification of a highly potent kinase inhibitor, 9e , which targets both EGFR-activating and resistance mutations. acs.orgnih.gov This demonstrates that while a phenyl group can be a favorable substituent, exploring other cyclic groups at the N9 position can lead to significant improvements in potency.

Furthermore, in the context of bromodomain inhibitors, methylation at the N9 position of a 9H-purine scaffold completely abolished binding, indicating that this position is crucial for interaction with the target protein. acs.org This underscores the steric and electronic constraints imposed by the N9 substituent on the binding affinity of these compounds.

Impact of Substitutions at Other Positions (e.g., C2, C6) on this compound Analogues

Substitutions at the C2 and C6 positions of the this compound scaffold have a profound impact on the biological activity of the resulting analogues. These positions are frequently modified to enhance potency, improve selectivity, and modulate physicochemical properties.

The introduction of substituents at the C2, C6, and N9 positions is a well-established strategy for developing purine derivatives with enhanced binding affinity and selectivity towards kinases. imtm.czmdpi.com For instance, in a series of 2,6,9-trisubstituted purines, modifications at these positions led to compounds with significant antitumor activity. imtm.czmdpi.com

In a study of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, modifications at the C7 and C8 positions (corresponding to C6 and C8 in the purine numbering) were investigated to understand their influence on the inhibition of Mycobacterium tuberculosis ThyX. mdpi.com This highlights the importance of exploring substitutions around the purine core to optimize biological activity.

The structural requirements for specific receptor binding of this compound analogues are highly dependent on the target receptor. The nature and orientation of substituents at the C2, C6, and N9 positions play a crucial role in determining the binding affinity and selectivity.

For adenosine receptor antagonists, the presence of a morpholine (B109124) group at C6, a hydrogen or methyl group at N9, and a specific aryl group at C2 resulted in high affinity and selective antagonists for A1 and A3 receptors, as well as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. diva-portal.org

In the context of YTHDC1 inhibitors, the N9 position was a key focus for optimization. Replacing the methyl group at this position with various aliphatic and aromatic rings revealed that substituents with a methylene (B1212753) linker exhibited low micromolar potency, suggesting the presence of van der Waals interactions with lipophilic residues in the binding pocket. nih.gov

Furthermore, in the development of selective Nek2 inhibitors, the introduction of an (E)-dialkylaminovinyl substituent at C6 led to compounds with selectivity for Nek2 over CDK2. oncotarget.com This demonstrates that specific functional groups at defined positions can confer selectivity for a particular receptor subtype.

The inhibitory activity of this compound analogues against various enzymes can be effectively modulated by introducing different substituents on the purine ring.

In the development of inhibitors for inositol hexakisphosphate kinase (IP6K), a series of TNP analogues were synthesized to find compounds with minimal inhibition of cytochrome P450 (CYP3A4). nih.gov By modifying the substituents at the N2 and N6 positions, a compound (9 ) was identified that dramatically reduced CYP3A4 inhibition while retaining IP6K-inhibitory activity. nih.gov This highlights the potential to fine-tune enzyme inhibition profiles through targeted substituent changes.

Similarly, in the design of inhibitors for Mycobacterium tuberculosis ThyX, the introduction of various substituents on the aromatic ring at the C7 and C8 positions of a pyrido[1,2-e]purine scaffold led to a range of inhibitory activities. mdpi.com This systematic exploration of substituent effects allowed for the identification of key structural features required for potent enzyme inhibition.

The table below summarizes the inhibitory activities of selected this compound analogues and related compounds against different enzymes.

| Compound | Target Enzyme | Inhibitory Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Compound 9 | IP6K2 | 16 µM | nih.gov |

| Compound 9 | CYP3A4 | No binding up to 200 µM | nih.gov |

| Compound 9a | Mtb ThyX | 59.4% inhibition at 200 µM | mdpi.com |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 µM | oncotarget.com |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | CDK2 | 2.70 µM | oncotarget.com |

Conformational Analysis and its Correlation with SAR

Conformational analysis plays a crucial role in understanding the structure-activity relationships of this compound derivatives. The spatial arrangement of the substituents, particularly the phenyl group at the N9 position, can significantly influence the compound's ability to bind to its biological target.

The planarity of the purine ring system, coupled with the rotational freedom of the N9-phenyl group, allows for various conformations. The preferred conformation is often dictated by the steric and electronic interactions between the phenyl group and the substituents at the C8 and other positions of the purine ring.

Molecular modeling and computational studies are often employed to predict the low-energy conformations of these molecules and to understand how these conformations interact with their biological targets. These studies can provide valuable insights into the SAR and guide the design of new analogues with improved activity.

Biological Activities and Therapeutic Potential of 8 Methyl 9 Phenyl 9h Purine and Analogues

Antiproliferative and Anticancer Activities in Preclinical Models

The purine (B94841) scaffold is a crucial component in numerous biomolecules and has been extensively explored in medicinal chemistry for developing novel therapeutic agents. nih.govnih.gov Among these, 8-Methyl-9-phenyl-9H-purine and its analogues have demonstrated significant antiproliferative and anticancer properties in various preclinical studies. tubitak.gov.trresearchgate.net These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, or as inhibitors of key enzymes like kinases, which are vital for cancer cell proliferation and survival. nih.govirb.hr

In Vitro Cytotoxic Efficacy against Human Cancer Cell Lines (e.g., Jurkat, HCC827, H1975, MCF7)

A range of 6,8,9-trisubstituted purine analogues have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. tubitak.gov.tr One study focused on a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives and tested their activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. tubitak.gov.tr Among these, compounds with specific substitutions exhibited notable cytotoxic activity, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Another area of investigation involves N8-phenyl-9H-purine-2,8-diamine derivatives as reversible kinase inhibitors. acs.org A specific analogue, 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, showed significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines HCC827 and H1975, which are known to harbor EGFR-activating and resistance mutations, respectively. acs.org

Furthermore, a library of 6,8,9-poly-substituted purines was screened against Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. rsc.orged.ac.uk Compounds featuring a benzyloxy group at the C6 position demonstrated antiproliferative activity, particularly against Jurkat cells. rsc.orged.ac.uk Specifically, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine was identified as the most active compound in this series against the Jurkat cell line. rsc.orged.ac.uk

The breast cancer cell line MCF-7 has also been a target for novel purine derivatives. nih.govresearchgate.net For instance, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were synthesized and evaluated, with 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine showing good inhibitory activity against MCF-7 cells. researchgate.net Another study on 1,4-benzoxathiin-9H-purine derivatives also reported antiproliferative effects against the MCF-7 cell line. chim.it

Interactive Data Table: Cytotoxic Activity of Purine Analogues

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| 6,8,9-trisubstituted purines | Huh7, HCT116, MCF7 | Some analogues showed higher cytotoxicity than 5-Fluorouracil and Fludarabine. tubitak.gov.tr |

| N8-phenyl-9H-purine-2,8-diamines | HCC827, H1975 | A specific derivative demonstrated significant antitumor potency against these NSCLC cell lines. acs.org |

| 6,8,9-poly-substituted purines | Jurkat, K562 | Compounds with a C6 benzyloxy group were active against Jurkat cells. rsc.orged.ac.uk |

| N-9 substituted purines | MCF-7 | 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine showed good inhibitory activity. researchgate.net |

| 1,4-benzoxathiin-9H-purines | MCF-7 | Exhibited antiproliferative effects. chim.it |

Cellular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of these purine analogues are often mediated through the induction of apoptosis and cell cycle arrest. rsc.orged.ac.uk In studies involving Jurkat cells, active 6,8,9-poly-substituted purine analogues were found to induce cell death by apoptosis, as confirmed by Annexin-V staining and analysis of initiator caspase cleavage. rsc.orged.ac.uk One of the most potent compounds, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, triggered apoptosis in Jurkat cells, and this effect was dependent on caspase activation. ed.ac.uk

Similarly, in MCF-7 breast cancer cells, certain N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were shown to induce apoptosis. researchgate.net The lead compound from this series, PP17, also caused cell cycle arrest at the G2/M phase. researchgate.net Other studies on different purine derivatives in MCF-7 cells have also pointed to apoptosis induction as a key mechanism of action. chim.it For instance, some 1,4-benzoxathiin-9H-purine derivatives caused an accumulation of cells in the G2/M phase of the cell cycle. chim.it

Research on 2,6,9-trisubstituted purines has also demonstrated that these compounds can induce apoptosis in HL-60 cells, with some derivatives leading to a significant percentage of apoptotic cells. mdpi.com Interestingly, for most of these compounds, necrosis was not observed as a primary mechanism of cell death. mdpi.com The most effective compound in this series also caused cell cycle arrest at the S-phase in HL-60 cells. mdpi.com

Role of Purine Derivatives in Modulating DNA Biosynthesis

Purine analogues can exert their antiproliferative effects by interfering with DNA biosynthesis. nih.gov As structural mimics of natural purines, they can be incorporated into DNA, leading to the inhibition of further DNA synthesis and ultimately cell death. nih.gov Some purine-based drugs are well-known antimetabolites that disrupt DNA replication and cell division. nih.gov

Inhibitors of purine synthesis can be highly toxic to rapidly replicating cells, such as cancer cells, by depleting the pool of nucleotides necessary for DNA and RNA synthesis. uoanbar.edu.iq For instance, some purine analogues act by inhibiting enzymes involved in the de novo purine synthesis pathway, such as glycinamide (B1583983) ribonucleotide transformylase.

Furthermore, the metabolism of purines is tightly regulated and linked to the cell cycle. Defects in the enzymes that control purine production and breakdown can lead to altered DNA sequences, which may contribute to the development of cancer. wikipedia.org Therefore, targeting purine metabolism and DNA biosynthesis with synthetic purine derivatives remains a key strategy in cancer chemotherapy. uoanbar.edu.iqnih.gov

Anti-Parasitic Activities of Related Purine Chemotypes

Protozoan parasites, unlike their mammalian hosts, often lack the ability to synthesize purines de novo and are therefore entirely dependent on salvaging preformed purines from the host. scilit.comasm.org This metabolic vulnerability makes the purine salvage pathway an attractive target for the development of anti-parasitic drugs.

Activity against Plasmodium falciparum

Several studies have investigated the antimalarial activity of purine derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govanr.fr The parasite's reliance on the purine salvage pathway, particularly the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is a key target. scilit.comresearchgate.net

Research has shown that various purine derivatives exhibit a range of in vitro activity against chloroquine-resistant strains of P. falciparum. nih.gov Structure-activity relationship studies have identified specific structural features that enhance antimalarial activity, paving the way for the design of more potent and selective compounds. nih.gov For example, some purine analogues with bulky aromatic substitutions have shown promising antiplasmodial activity, possibly through interactions with heme, which is crucial for the parasite's metabolism. asm.orgresearchgate.net

In one study, novel purine chemotypes were screened for their activity against P. falciparum, and two compounds, purine 33 and 76, were identified as the most potent, with IC50 values of 19.19 µM and 18.27 µM, respectively. nih.gov In silico docking studies suggested that these compounds might target the parasite's HGPRT enzyme. nih.gov

Activity against Trypanosoma cruzi

The purine salvage pathway is also a critical target in Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The conversion of purine nucleosides to their O-acetylated derivatives has been shown to enhance their in vitro antitrypanosomal activity. nih.govnih.gov This modification is thought to improve the uptake of the compounds by the parasite. nih.gov

A screening of novel purine chemotypes identified two compounds, 6D and 34, as potent agents against the intracellular amastigote form of T. cruzi, with IC50 values of 3.78 µM and 4.24 µM, respectively. nih.gov Similar to the findings for P. falciparum, in silico analysis pointed towards the parasite's HGPRT as a potential target. nih.gov

Furthermore, studies on 2,N6-disubstituted adenosine (B11128) analogs revealed that while their activity against T. cruzi was generally low, certain derivatives, particularly those with cyclopentylamino substitutions, displayed potent activity against other trypanosome species like Trypanosoma brucei. asm.orgresearchgate.net This highlights the potential for developing broad-spectrum anti-trypanosomal agents based on the purine scaffold.

Enzyme Inhibition Properties of this compound Derivatives

The structural framework of purines is a cornerstone in medicinal chemistry, offering a versatile scaffold for designing enzyme inhibitors. Derivatives of this compound and related purine analogues have been extensively investigated for their ability to interact with and modulate the activity of various enzymes, leading to potential therapeutic applications.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a crucial enzyme in the purine salvage pathway, responsible for recycling purine bases. In many pathogenic organisms, such as the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis, this pathway is essential for survival, making HGPRT an attractive drug target. drugbank.comcaister.comasm.org

Acyclic nucleoside phosphonates (ANPs), which are analogues of the nucleotide product of the HGPRT reaction, have been identified as a potent class of inhibitors. drugbank.comacs.org These compounds typically feature a purine base connected to a phosphonate (B1237965) group via a linker. Studies on a series of 19 ANPs against P. falciparum HGXPRT (the enzyme in Plasmodium that handles hypoxanthine (B114508), guanine (B1146940), and xanthine) revealed inhibitors with Ki values as low as 100 nM. acs.org Notably, some of these inhibitors demonstrated significant selectivity for the parasite's enzyme over the human equivalent, a critical factor for therapeutic development. acs.org For instance, three ANPs showed IC50 values of 1, 14, and 46 μM in cell cultures of P. falciparum. acs.org

The design of these inhibitors often mimics the transition state of the enzymatic reaction. nih.gov For example, 9-deazaguanine (B24355) linked to an acyclic ribocation phosphonate mimic was found to be a powerful inhibitor of P. falciparum HGXPRT with a Ki of 0.5 nM. nih.gov The lack of a de novo purine synthesis pathway in some protozoan parasites makes them highly dependent on the salvage pathway, rendering HGPRT inhibitors a promising avenue for antiparasitic drug design. caister.com

In the context of tuberculosis, HGPRT is also considered an essential enzyme for M. tuberculosis growth. asm.org Acyclic nucleoside phosphonate inhibitors designed to be selective for M. tuberculosis HGPRT over the human enzyme have been developed, and their corresponding cell-permeable prodrugs were found to inhibit bacterial growth at micromolar concentrations. asm.org

Table 1: Examples of Purine Analogues as HGPRT Inhibitors

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Acyclic Nucleoside Phosphonates (ANPs) | Plasmodium falciparum | Ki values as low as 100 nM; up to 58-fold selectivity for parasite enzyme over human HGPRT. | acs.org |

| Transition State Analogue (9-deazaguanine linked to acyclic ribocation phosphonate mimic) | Plasmodium falciparum | Potent inhibition with a Ki value of 0.5 nM. | nih.gov |

| Acyclic Nucleoside Phosphonate Prodrugs | Mycobacterium tuberculosis | Inhibited in vitro growth at micromolar concentrations. | asm.org |

| 6-Mercaptopurine, 6-Thioguanine, Allopurinol | Plasmodium falciparum | Act as substrates for HGPRT, suggesting a mechanism for their antiparasitic action. | caister.com |

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common feature in cancer. nih.gov Consequently, kinase inhibition has become a major focus of anti-cancer drug development. nih.gov The purine scaffold, due to its resemblance to the adenine (B156593) core of ATP, is considered a "privileged" structure for designing kinase inhibitors that compete for the ATP-binding site. nih.govmdpi.com

Derivatives of purines have been developed as potent inhibitors of various tyrosine kinases (TKs) implicated in oncology. researchgate.net For example, 2,6,9-trisubstituted purine derivatives have been designed and evaluated as inhibitors of oncogenic kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are involved in blood cancers. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR is a key member of the ErbB family of receptor tyrosine kinases, and its overactivity is linked to numerous cancers. A series of 6,7-disubstituted 7H-purine analogues were designed as dual inhibitors of EGFR and HER2 (another ErbB family member). ijpsdronline.com One compound, 8e , emerged as a potent dual inhibitor with IC50 values of 0.021 µM for EGFR and 0.019 µM for HER2, comparable to the approved drug lapatinib. ijpsdronline.com Hybrid molecules combining the purine core with a hydrazone linker have also been designed to target both EGFR and HER2, leveraging the purine's ability to mimic ATP and interact with the kinase hinge region. mdpi.com

Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is another important tyrosine kinase target in certain types of cancer. While the provided search results focus more broadly on tyrosine kinase inhibition by purine analogues, the general principle of using the purine scaffold to design ATP-competitive inhibitors is directly applicable to ALK.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is critical for B-cell development and activation, making it a target for leukemias and lymphomas. As part of a program to develop 2,6,9-trisubstituted purine derivatives, new compounds were synthesized and evaluated for their inhibitory activity against BTK, among other kinases. researchgate.net

Table 2: Examples of Purine Analogues as Tyrosine Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| Compound 8e (6,7-disubstituted 7H-purine) | EGFR, HER2 | EGFR: 0.021 µM, HER2: 0.019 µM | ijpsdronline.com |

| 2,6,9-Trisubstituted Purines | Bcr-Abl, BTK, FLT3-ITD | Evaluated as inhibitors of these oncogenic kinases. | researchgate.net |

| Purine-Hydrazone Hybrids | EGFR, HER2 | Designed as dual inhibitors based on structural similarities to approved TKIs. | mdpi.com |

| N-9-Arenethenyl Purines | Src, Abl | Optimized as potent dual inhibitors of Src/Abl tyrosine kinases. | researchgate.net |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.govdovepress.comnih.gov Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes mellitus. dovepress.comnih.gov The pharmacological landscape of DPP-4 inhibitors includes a variety of chemical structures, with purine-based compounds emerging as a promising class. dovepress.com

Computational studies have suggested that an 8-arylmethyl-9H-purin-6-amine scaffold can effectively mimic the interactions of known potent inhibitors with the DPP-4 active site. dovepress.com Following this, a novel 8-purine derivative, Compound 1 (8-(Benzo researchgate.netacs.orgdioxol-5-yl-methyl)-9-H-purin-6-amine) , was developed and tested. nih.govresearchgate.net In vitro, this compound demonstrated potent DPP-4 inhibitory activity with an IC50 value of 4.92 µM. researchgate.net In vivo studies in a diabetic rat model confirmed its anti-diabetic effects. nih.gov

The xanthine-based structure of the approved DPP-4 inhibitor linagliptin, which is a purine-2,6-dione (B11924001) derivative, further highlights the utility of the purine scaffold in this therapeutic area. nih.govgoogle.com The ability of these purine-based compounds to form tight-binding interactions with the enzyme ensures sustained inhibition and effective glycemic control. dovepress.com

Table 3: Examples of Purine Analogues as DPP-4 Inhibitors

| Compound/Scaffold | Key Findings | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| Compound 1 (8-Purine derivative) | Demonstrated potent in vitro activity and in vivo anti-diabetic effects. | 4.92 µM | nih.govresearchgate.net |

| Xanthine-based purines (e.g., Linagliptin) | Approved drug for type 2 diabetes; xanthine (B1682287) is a purine-2,6-dione. | Potent and long-acting inhibitor. | nih.govgoogle.com |

| 8-Arylmethyl-9H-purin-6-amine | Theoretical studies proposed this scaffold for DPP-4 inhibition. | N/A (Theoretical) | dovepress.com |

| Purine-2,6-diones | A patent describes this class of compounds as DPP-4 inhibitors. | N/A (Patent) | google.com |

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. tandfonline.com Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. Inhibiting these enzymes has therapeutic potential in inflammatory diseases and thrombosis, respectively.

Research into modified purine homo-N-nucleosides has revealed dual inhibitory activity against both lipoxygenase and thrombin. tandfonline.com In one study, 9-allyl-6-chloropurine was used as a starting material to synthesize a series of 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines. tandfonline.comtandfonline.com

Several of these new purine derivatives showed significant biological activity. For example, Compound 7a , a pyrazoline-containing purine derivative, exhibited a strong lipoxygenase inhibition of 89% and also demonstrated thrombin inhibitory ability. tandfonline.comtandfonline.com Another compound, 7b , showed high lipoxygenase inhibitory activity combined with significant anti-thrombin action. tandfonline.com These findings suggest that the purine scaffold can be modified to create dual-action agents targeting both inflammation and coagulation pathways. tandfonline.com

Table 4: Inhibition of Lipoxygenase and Thrombin by Purine Analogues

| Compound Series | Compound Example | Key Findings | Reference(s) |

|---|---|---|---|

| 9-Substituted (2-pyrazolin-5-yl)methyl-9H-purines | Compound 7a | Showed 89% inhibition of soybean lipoxygenase and notable thrombin inhibitory activity. | tandfonline.comtandfonline.comresearchgate.net |

| 9-Substituted (2-pyrazolin-5-yl)methyl-9H-purines | Compound 7b | Exhibited high lipoxygenase inhibitory activity and significant anti-thrombin activity. | tandfonline.com |

Other Biological Activities Identified in Purine Analogues

Beyond specific enzyme inhibition, the purine scaffold is associated with a wide spectrum of biological activities, including the ability to combat microbial and viral infections.

Purine analogues represent a significant class of antimicrobial and antiviral agents, often functioning as antimetabolites that interfere with nucleic acid synthesis or other essential metabolic pathways. researchgate.netajrconline.orgontosight.ai

Antimicrobial Activity: Purine analogues can exert antimicrobial effects by targeting unique bacterial structures like riboswitches. acs.orgajrconline.orgnih.gov Riboswitches are structured RNA domains in bacterial mRNA that regulate gene expression after binding to specific ligands. acs.orgnih.gov Guanine-binding riboswitches, which control genes for purine biosynthesis, are potential targets for novel antibacterial compounds. acs.orgnih.gov Rationally designed guanine analogues have been shown to bind to these riboswitches with affinities similar to the natural ligand, leading to the inhibition of bacterial growth. acs.orgnih.gov For instance, several purine analogues were found to inhibit the growth of Bacillus subtilis, and one compound, G7 (6-N-hydroxylaminopurine) , was shown to repress a reporter gene controlled by a guanine riboswitch. acs.orgnih.gov

Other studies have synthesized series of 8,9-disubstituted adenines and 9-substituted-6-aminopurines and tested them against various bacteria and fungi. researchgate.netCompound 22 , which has a 4-chlorobenzylamino group at the 6-position, showed antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another compound, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine (24) , displayed excellent antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. researchgate.net

Antiviral Activity: The antiviral mechanism of many purine analogues stems from their ability to inhibit viral replication. researchgate.netnih.gov Virus-infected cells have a high demand for purine nucleotides for viral DNA or RNA synthesis, making enzymes in this pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), sensitive targets. researchgate.net

Acyclic purine nucleoside analogues have shown significant promise as antiviral agents. cdnsciencepub.com For example, a series of purine morpholine (B109124) nucleoside analogues incorporating a sulfonamide moiety were synthesized and found to have potent inhibitory activities against Pepper mild mottle virus (PMMoV). nih.gov The lead compound, C1 , was found to target the viral coat protein, inhibiting a key formation step required for viral assembly. nih.gov Structure-activity relationship studies of N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines have also been conducted to optimize activity against various DNA viruses. acs.org

Table 5: Examples of Antimicrobial and Antiviral Purine Analogues

| Compound/Series | Activity | Mechanism/Key Findings | Reference(s) |

|---|---|---|---|

| G7 (6-N-hydroxylaminopurine) | Antibacterial (B. subtilis) | Binds to guanine riboswitch, repressing gene expression. | acs.orgnih.gov |

| Compound 22 (6-(4-chlorobenzylamino)purine derivative) | Antibacterial (MRSA) | Exhibited activity comparable to ciprofloxacin. | researchgate.net |

| Compound 24 (9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine) | Antifungal (C. albicans) | MIC of 3.12 µg/mL. | researchgate.net |

| Compound C1 (Purine morpholine nucleoside analogue) | Antiviral (PMMoV) | Inhibited viral coat protein assembly. | nih.gov |

| PMEA, PMEDAP, PMEG (Acyclic nucleotide analogues) | Antiviral (DNA viruses) | Lead structures for developing antiviral agents. | acs.org |

Modulation of Cellular Signaling Pathways

Purine analogues represent a significant class of compounds that modulate various cellular signaling pathways, making them a subject of extensive research in medicinal chemistry and pharmacology. ontosight.aiekb.eg The purine scaffold is a core component of essential biomolecules like nucleic acids and signaling molecules such as ATP, which are fundamental to cellular processes. ed.ac.ukontosight.airesearchgate.net Consequently, synthetic purine derivatives, including analogues of this compound, have been developed to interact with and modulate the activity of key proteins within signaling cascades, such as protein kinases and receptors. ontosight.aiontosight.ai These interactions can lead to a range of cellular responses, including the induction of apoptosis and the inhibition of pathways critical for cell proliferation and survival, particularly in the context of cancer. ed.ac.ukrsc.org

Research has shown that substitutions at the C6, C8, and N9 positions of the purine ring are crucial for determining the biological activity and target specificity of these compounds. nih.gov For instance, certain 6,8,9 poly-substituted purine analogues have been identified as potent inducers of apoptosis in cancer cells. ed.ac.uk

One area of significant interest is the ability of purine derivatives to act as kinase inhibitors. ontosight.ai Kinases are pivotal enzymes in signaling networks that control cellular growth, differentiation, and survival; their dysregulation is a common feature of cancer. ed.ac.uk Analogues have been designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small-cell lung cancer (NSCLC). acs.org

Furthermore, studies have explored the pro-apoptotic activity of novel purine derivatives. For example, certain analogues have been shown to induce cell death in Jurkat (leukemia) cells by triggering apoptosis. ed.ac.ukresearchgate.net Mechanistic studies revealed that this process involves the activation of initiator caspases, such as caspase-8 and caspase-9, which are central to the apoptotic signaling cascade. ed.ac.uk

The strategic design of purine analogues continues to yield compounds with novel biological activities. By modifying the substituents on the purine core, researchers aim to enhance potency and selectivity for specific cellular targets, thereby discovering new therapeutic agents for various diseases. researchgate.netoncotarget.com

Research Findings on the Modulation of Cellular Signaling by Purine Analogues

| Compound/Analogue Class | Cellular Target/Pathway | Observed Effect | Cell Line | Reference |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Apoptosis Pathway (Caspase-8 and Caspase-9) | Induction of apoptosis through cleavage of caspases 8 and 9. | Jurkat | ed.ac.uk |

| 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e) | EGFR Kinase (including activating and resistance mutations) | Potent inhibition of EGFR, leading to antitumor activity. | HCC827, H1975 (NSCLC) | acs.org |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 Kinase | Selective inhibition of Nek2 kinase over CDK2. | N/A | oncotarget.com |

| 6-(4-(4-methylphenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (6) | General Cytotoxicity | Superior cytotoxic activity compared to 5-FU and Fludarabine. | Huh7 (Hepatocellular carcinoma) | nih.gov |

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Identification and Validation

The biological activity of compounds based on the 8-methyl-9-phenyl-9H-purine scaffold is rooted in their ability to bind with specific affinities to various protein targets, including enzymes and receptors.

Derivatives of the this compound structure have been shown to bind to a range of biological targets. For instance, N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine was identified as a reversible kinase inhibitor that targets both activating and resistance mutations of the Epidermal Growth Factor Receptor (EGFR). acs.org Further optimization of this hit compound led to derivatives with potent enzymatic activity. acs.org

In another context, arylpiperazine-containing purine (B94841) derivatives incorporating the this compound moiety have been evaluated for their binding affinity to serotonin (B10506) receptors. google.com.na Specifically, the binding affinity (IC₅₀) for the human recombinant 5-HT₂c receptor was determined through nonlinear regression analysis using radioligand binding assays. google.com.na

The purine scaffold is also a recognized template for developing inhibitors of other enzymes. Some 9H-purine-2,6-diamine derivatives have been designed as inhibitors of topoisomerase II, an enzyme essential for cell viability. google.com In the field of parasitology, 6-benzoxy-9-substituted-8-(methyl or phenyl)-9H-purines have been studied for their potential to target enzymes in the purine salvage pathways of parasites like Plasmodium falciparum and Trypanosoma cruzi. nih.gov Computational docking studies suggested that the hypoxanthine (B114508) guanine (B1146940) phosphoribosyltransferase (HGPRT) enzymes of these parasites could be potential targets. nih.gov

Below is a table summarizing the binding affinities of various purine derivatives.

| Compound Derivative Class | Target | Affinity Measurement | Source |

|---|---|---|---|

| N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine | EGFR (Activating and Resistance Mutations) | Potent kinase inhibitor | acs.org |

| Arylpiperazine-containing this compound | Serotonin 5-HT₂c Receptor | IC₅₀ values calculated | google.com.na |

| 6-Benzoxy-8-phenyl-9H-purines | P. falciparum & T. cruzi HGPRT (potential) | High differences in binding energy vs natural ligand | nih.gov |

| 9H-purine-2,6-diamine derivatives | Topoisomerase II | Inhibitory activity | google.com |

| 2-amine-9H-purine derivatives | BRD9 Bromodomain | Nanomolar ligand | nih.gov |

The interaction between purine-based ligands and their protein targets has been elucidated through structural and computational studies. For derivatives targeting parasite enzymes, docking simulations indicated that an aromatic group of the compound is situated in the binding site of hypoxanthine, while other parts of the molecule extend into the pyrophosphate and ribose binding sites. nih.gov

A significant finding comes from the study of a 2-amine-9H-purine scaffold designed to target the bromodomain of BRD9. nih.gov Docking studies positioned the 9H-purine ring system within the acetyllysine (Kac) cavity, where it is sterically packed between key residues. nih.gov The binding of these purine-based inhibitors to BRD9 and BRD4 involves interactions with specific residues that define the binding pocket. mdpi.com The optimization of an N⁸-phenyl-9H-purine-2,8-diamine hit compound was guided by structure-activity relationship studies to improve its poor initial binding affinity for EGFR. acs.org

Cellular Response to this compound Treatment

The treatment of cells with derivatives of this compound elicits distinct cellular responses, primarily affecting cell growth and activating specific signaling cascades.

A prominent effect of many this compound derivatives is the inhibition of cell proliferation and reduction of cell viability, particularly in cancer cells. For example, 6-benzoxy-9-tert-butyl-8-phenyl-9H-purine (6d) demonstrated a dose-dependent inhibition of cell proliferation in Jurkat and K562 human leukemic cell lines, with IC₅₀ values of 29 µM and 120 µM, respectively. ed.ac.uk This compound induced cell death primarily through apoptosis. ed.ac.uk

Similarly, N⁸-phenyl-9H-purine-2,8-diamine derivatives showed significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines that harbor EGFR mutations. acs.org Other 6,8,9-trisubstituted purine analogues also displayed cytotoxic activity against various human liver, colon, and breast cancer cells. nih.gov In studies on parasitic diseases, certain purine derivatives showed activity against P. falciparum with IC₅₀ values around 20 µM. nih.gov Furthermore, compounds acting as topoisomerase II inhibitors are designed to trigger apoptosis specifically in rapidly proliferating tumor cells, which have high levels of the enzyme. google.com

The table below presents the cytotoxic effects of various purine derivatives on different cell lines.

| Compound Derivative | Cell Line | Effect | IC₅₀ Value | Source |

|---|---|---|---|---|

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | Jurkat (leukemia) | Inhibition of proliferation | 29 µM | ed.ac.uk |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | K562 (leukemia) | Inhibition of proliferation | 120 µM | ed.ac.uk |

| 4-methylphenyl substituted piperazine (B1678402) purine analog (6) | Huh7 (liver cancer) | Cytotoxic activity | 14.2 µM | nih.gov |

| 9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine (9e) | HCC827 & H1975 (NSCLC) | Antitumor potency | Not specified | acs.org |

| Purine 33 | P. falciparum | Growth inhibition | 19.19 µM | nih.gov |

| Purine 76 | P. falciparum | Growth inhibition | 18.27 µM | nih.gov |

Induced-Fit Pocket Plasticity in Protein-Ligand Interactions

A fascinating aspect of the interaction between purine-based ligands and their targets is the plasticity of the protein's binding pocket. Research on a 2-amine-9H-purine scaffold as an inhibitor for the bromodomain of BRD9 has provided a remarkable example of an "induced-fit" mechanism. nih.gov The binding of the lead compound resulted in an unprecedented and significant rearrangement of the amino acid residues that form the acetyllysine recognition site. nih.govnih.gov

Specifically, crystallographic studies revealed that upon ligand binding, the side chain of a phenylalanine residue (F77) in BRD9 rotates by 120 degrees. tandfonline.com This conformational change effectively blocks a channel in the protein, demonstrating the dynamic nature and plasticity of the binding pocket in response to the ligand. nih.govtandfonline.com This induced-fit phenomenon highlights that the protein is not a rigid lock but can adapt its shape to accommodate the binding of a small molecule "key," a finding that is crucial for structure-based drug design. nih.gov

Computational and Theoretical Studies in Purine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a purine (B94841) derivative, within the active site of a target protein. researchgate.netresearchgate.net This method is crucial for understanding the structural basis of a ligand's biological activity and for enriching interpretations from other modeling techniques like 3D-QSAR. researchgate.net

Docking simulations are instrumental in predicting how purine derivatives, including the 8-Methyl-9-phenyl-9H-purine scaffold, orient themselves within a protein's binding pocket. The simulation generates multiple possible binding poses, or "modes," and scores them based on calculated binding energy, with lower energy values typically indicating a more favorable interaction. nih.gov For instance, in studies of various purine derivatives, docking algorithms like AutoDock Vina are used to produce numerous binding modes, and the one with the lowest binding energy (in kcal/mol) is selected as the most probable. nih.gov

The binding affinity, often represented by the binding energy, quantifies the strength of the interaction between the ligand and its target. In a study on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives targeting the EGFR-tyrosine kinase, a lead molecule was identified with a binding energy of -10.4 kcal/mol, indicating strong affinity. researchgate.net Similarly, docking studies on other purine analogues against enzymes from the purine salvage pathway of Plasmodium falciparum have reported a range of binding energies, highlighting differences in affinity based on structural modifications. nih.gov

Table 1: Example Binding Energies of Purine Derivatives Against Protein Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| 2,9-disubstituted 8-phenylthio-9H-purine derivative | EGFR-Tyrosine Kinase | -10.4 |

| 6-{[1-(substituted)-1H-1,2,3-triazol-4-yl]methoxy}-purine derivative | P. falciparum HGXPRT | -9.1 |

| 6-{[1-(substituted)-1H-1,2,3-triazol-4-yl]methoxy}-purine derivative | T. cruzi HGPRT | -9.0 |

This table is illustrative and compiles data from studies on related purine derivatives to demonstrate the application of docking simulations. researchgate.netnih.gov

Beyond predicting affinity, molecular docking provides a detailed map of the non-covalent interactions between the ligand and specific amino acid residues in the binding site. These interactions are critical for stabilizing the ligand-protein complex. Key interactions include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. For example, studies on 9H-purine derivatives targeting EGFR have shown that hydrogen bonds with residues like Leucine 718, Serine 797, and Aspartate 800 are vital for stabilization. researchgate.net In another case, the nitrogen atoms of a triazole group on a purine derivative were found to form hydrogen bonds with Tyrosine 116, while an oxygen at the C6 position interacted with Threonine 152 and Serine 115. nih.gov

Hydrophobic Interactions: These interactions are formed between nonpolar parts of the ligand, such as the phenyl group in this compound, and hydrophobic amino acid residues. Docking of an 8-phenylthio-9H-purine derivative revealed hydrophobic contacts with Leucine 718, Valine 726, Alanine 743, Leucine 844, and Phenylalanine 723 within the EGFR active site. researchgate.netresearchgate.net

Pi-Stacking and Pi-Cation Interactions: The aromatic purine core and the phenyl substituent at the N9 position can engage in pi-pi stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan, further contributing to binding affinity.

Understanding these specific interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance favorable contacts or eliminate unfavorable ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comtandfonline.com For purine derivatives, QSAR models are developed to predict their therapeutic or inhibitory activity, helping to prioritize the synthesis of new analogues with potentially improved potency. imtm.czresearchgate.net

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors calculated from the chemical structure, such as molecular weight, polar surface area, hydrogen bond donors/acceptors, and various electronic and topological indices. tandfonline.comresearchgate.net For a series of substituted purine derivatives targeting c-Src tyrosine kinase, a 2D-QSAR model was developed using descriptors like the SsCH3E-index (sum of E-state indices for methyl groups) and H-Donor Count. tandfonline.comresearchgate.net

3D-QSAR: These models provide a more detailed picture by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. researchgate.netimtm.cz These methods require the alignment of all molecules in the dataset and calculate steric and electrostatic fields around them. imtm.cz The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For instance, a 3D-QSAR study on 2,6,9-trisubstituted purines revealed that steric properties had a greater contribution (70%) to cytotoxicity than electronic properties (30%). imtm.cz

A QSAR model is only useful if it is statistically robust and has strong predictive power for new, untested compounds. Validation is performed using several statistical metrics:

Coefficient of Determination (R²): This measures how well the model fits the training data, with values closer to 1.0 indicating a better fit. nih.gov

Cross-validated Correlation Coefficient (q² or Q²): This is a more rigorous test of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good model. tandfonline.comnih.gov

Predictive R² (pred_R²): This metric assesses the model's ability to predict the activity of an external test set of compounds that were not used in model development. An R²pred value greater than 0.6 is desirable. nih.gov

In-silico studies on purine derivatives frequently report these validation parameters. For example, a 2D-QSAR model for c-Src tyrosine kinase inhibitors reported an r² of 0.8319, a q² of 0.7550, and a pred_r² of 0.7983, indicating a statistically significant and predictive model. tandfonline.comresearchgate.net Another 3D-QSAR model for EGFR inhibitors achieved a q² of 0.565 and an r² of 0.888. nih.gov

Table 2: Statistical Validation of QSAR Models for Purine Derivatives

| QSAR Model Type | Target | R² (Training Set) | q² (Cross-validation) | R² (Test Set) |

| 2D-QSAR | c-Src Tyrosine Kinase | 0.8319 | 0.7550 | 0.7983 |

| 3D-QSAR (Topomer CoMFA) | EGFR Inhibitors | 0.888 | 0.565 | - |

| QSAR (GFA) | Anti-proliferative agents | 0.9190 | 0.8665 | 0.6362 |

| 3D-QSAR (CoMSIA) | EGFR Inhibitors | 0.901 | 0.685 | 0.94 |

This table presents validation data from various QSAR studies on purine derivatives to illustrate the statistical rigor applied. researchgate.netresearchgate.nettandfonline.comnih.gov

Quantum Chemical Calculations for Purine Systems

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and stability of molecules like this compound. beilstein-journals.orgchemijournal.com These methods are used to compute a variety of molecular descriptors that can explain experimental observations and predict chemical behavior. rsc.org

Calculations are used to optimize the molecular geometry to find the minimum energy conformer and to compute key electronic parameters. beilstein-journals.org Some of the most important calculated parameters for purine systems include:

Energy of the Highest Occupied Molecular Orbital (E-HOMO): This energy relates to the molecule's ability to donate electrons. A higher E-HOMO value suggests a greater tendency for electron donation. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This energy corresponds to the molecule's ability to accept electrons. A lower E-LUMO value indicates a greater propensity for electron acceptance. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference between E-LUMO and E-HOMO is a crucial indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. researchgate.net

Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. researchgate.net

Polarizability (α): This describes how easily the electron cloud of the molecule can be distorted by an external electric field. researchgate.net

These quantum chemical descriptors have been calculated for various purine derivatives to understand their properties. For instance, a study on several purines computed E-HOMO values ranging from -7.400 to -4.392 eV and E-LUMO values from -5.341 to -0.889 eV, demonstrating the influence of different substituents on the electronic properties of the purine core. researchgate.net

Table 3: Examples of Calculated Quantum Chemical Parameters for Purine Derivatives

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| Adenine (B156593) | -6.04 | -1.04 | 5.00 |

| Guanine (B1146940) | -5.63 | -0.89 | 4.74 |

| Hypoxanthine (B114508) | -6.11 | -1.13 | 4.98 |

| Xanthine (B1682287) | -6.21 | -1.33 | 4.88 |

| Caffeine | -6.31 | -1.01 | 5.30 |

This table is based on data for common purines and is intended to illustrate the types of parameters derived from quantum chemical calculations. researchgate.net

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of purine research, DFT is frequently employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

This optimization is crucial as the geometric structure of a purine derivative directly influences its physical, chemical, and biological properties. For instance, studies on various purine analogues utilize DFT methods, such as those employing the B3LYP functional with the 6-31G* basis set, to achieve optimized molecular geometries. nih.govresearchgate.net This level of theory has been shown to provide a reliable balance between computational cost and accuracy for organic molecules. researchgate.net The process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized, resulting in a stable conformation. researchgate.net The resulting optimized parameters, such as bond lengths and angles, are fundamental for subsequent computational analyses.

Table 1: Example of Optimized Geometrical Parameters Calculated via DFT

| Parameter | Description | Illustrative Value |

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C8-N9: 1.37 Å |

| N9-C(Phenyl): 1.45 Å | ||

| C8-C(Methyl): 1.51 Å | ||

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. | C4-C5-N7: 109.5° |

| N7-C8-N9: 113.0° | ||

| Dihedral Angle (°) | The angle between two intersecting planes. | C4-N9-C1(Phenyl)-C2(Phenyl): 45.0° |

Note: The values in this table are illustrative for a purine-like structure and represent typical outputs from a DFT geometry optimization calculation.

HOMO/LUMO Analysis and Reactivity Prediction

The electronic characteristics of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron, whereas the LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. researchgate.netwuxiapptec.com This analysis allows chemists to predict sites for nucleophilic and electrophilic attacks. researchgate.net In studies of push-pull purine systems, the HOMO-LUMO gap is a key factor in understanding their electronic and photophysical properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) |

| Purine Analogue A | -6.2 | -1.5 | 4.7 |

| Purine Analogue B | -5.8 | -1.1 | 4.7 |

| Purine Analogue C | -6.5 | -0.9 | 5.6 |

| Purine Analogue D | -7.1 | -2.0 | 5.1 |

Note: This table presents example data derived from studies on various purine derivatives to illustrate the application of HOMO-LUMO analysis. nih.gov

In Silico Screening and Activity Prediction of Novel Purine Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. researchgate.net This approach accelerates the drug discovery process by identifying promising molecules for further experimental testing, thereby saving significant time and resources. For novel purine analogues, in silico techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable. nih.govufv.br

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a robust QSAR model, researchers can predict the activity of newly designed but not yet synthesized purine analogues. These models are often built using descriptors calculated from DFT-optimized structures. researchgate.netufv.br

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand (such as a purine analogue) when bound to a specific protein target. nih.gov This method simulates the binding process and calculates a scoring function, often expressed as binding energy, to estimate the strength of the interaction. nih.govresearchgate.net For example, studies have been conducted on purine derivatives to predict their binding affinity to targets like EGFR-tyrosine kinase, an enzyme implicated in cancer. nih.govresearchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for Purine Analogues Against a Kinase Target

| Ligand (Purine Analogue) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analogue 1 | -8.5 | MET793, LEU718 |

| Analogue 2 | -9.2 | LYS745, ALA743, MET793 |

| Analogue 3 | -7.8 | VAL726, LEU844 |

| Analogue 4 (High Affinity) | -10.4 | MET793, THR854, LYS745 |

Note: This table is based on findings from docking studies of substituted purine derivatives against EGFR-tyrosine kinase, illustrating how in silico screening can rank potential inhibitors. nih.govresearchgate.net

Preclinical Investigations and Future Research Directions

In Vitro Efficacy and Potency Assays of 8-Methyl-9-phenyl-9H-purine and Derivatives

The in vitro evaluation of this compound and its derivatives has revealed a spectrum of biological activities, primarily centered on their potential as inhibitors of various enzymes and as antiparasitic agents.

A study investigating novel purine (B94841) chemotypes for activity against Plasmodium falciparum and Trypanosoma cruzi included derivatives of this compound. nih.gov While the parent compound was not explicitly detailed, the study evaluated a library of 81 purine derivatives with modifications at the 6, 8, and 9 positions. nih.gov Phenotypic assays demonstrated that approximately half of these molecules inhibited parasite growth, with the majority showing low toxicity in Vero and HepG2 cells. nih.gov For P. falciparum, the most potent compounds exhibited IC50 values below 20 µM. nih.gov Against intracellular amastigotes of T. cruzi, two purine derivatives, compounds 6D and 34, were identified as the most active, with IC50 values of 3.78 µM and 4.24 µM, respectively. nih.gov

Another area of significant interest is the development of purine derivatives as kinase inhibitors. Research into 6,8,9-trisubstituted purine analogues has shown promise in targeting cancer cells. One study synthesized a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.govnih.gov Biological evaluation of these compounds against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines using the SRB assay revealed notable cytotoxic activity. nih.govnih.govtubitak.gov.tr Specifically, compounds with a phenyl group at the C-8 position of the purine ring showed potential as a scaffold for developing improved anticancer agents. nih.govnih.gov For instance, a 4-methylphenyl substituted piperazine (B1678402) analog demonstrated superior cytotoxic activity against Huh7 cells (IC50 of 14.2 μM) compared to the standard drugs 5-Fluorouracil (30.6 μM) and Fludarabine (28.4 μM). nih.gov

Furthermore, the purine scaffold is being explored for inhibiting other key enzymes. A novel 8-purine derivative was investigated as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for diabetes treatment. In vitro studies confirmed that this compound inhibited DPP-4 in a dose-dependent manner. nih.gov Similarly, research into inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a target in inflammatory diseases, identified potent and highly selective purine-based inhibitors. ntnu.no An optimized 6,8-disubstituted antagonist showed an enzymatic IC50 of 0.2 nM and demonstrated a dose-dependent blockade of CSF1-mediated downstream signaling in cell-based assays. ntnu.no

The table below summarizes the in vitro activity of some this compound derivatives and related compounds.

| Compound/Derivative | Target/Assay | Cell Line | Activity (IC50) | Reference |

| Purine Derivative (6D) | Trypanosoma cruzi amastigotes | - | 3.78 µM | nih.gov |

| Purine Derivative (34) | Trypanosoma cruzi amastigotes | - | 4.24 µM | nih.gov |

| 4-methylphenyl piperazine purine analog | Cytotoxicity | Huh7 (liver cancer) | 14.2 µM | nih.gov |

| 6,8-disubstituted purine antagonist | CSF1R enzymatic assay | - | 0.2 nM | ntnu.no |

| 6,8-disubstituted purine antagonist | CSF1-mediated signaling | Murine bone marrow-derived macrophages | 106 nM | ntnu.no |

In Vivo Proof-of-Concept Studies in Relevant Animal Models

While extensive in vivo data specifically for this compound is not widely available in the public domain, studies on related purine derivatives provide proof-of-concept for their therapeutic potential in animal models.

For instance, a novel 8-purine derivative, identified as a DPP-4 inhibitor in vitro, underwent chronic oral treatment in an experimental model of type 2 diabetes using obese diabetic Zücker rats. nih.gov The study revealed a significant anti-diabetic effect. The compound was able to reduce severe fasting hyperglycemia from 425 ± 14.8 mg/dl in the control group to 322 ± 29 mg/dl. nih.gov Furthermore, levels of HbA1c, an indicator of long-term blood glucose control, were significantly decreased from 8.5 ± 0.5% to 7.3 ± 0.2% in the treated group. nih.gov

In the context of cancer, N8-phenyl-9H-purine-2,8-diamine derivatives have been evaluated in vivo for their anti-non-small-cell lung cancer (NSCLC) activity. acs.org One lead compound from this series, 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, which targets both EGFR-activating and resistance mutations, was assessed in such studies, indicating its potential for in vivo efficacy. acs.org

Additionally, C6-truncated and C6-C substituted purine (N)-methanocarba nucleoside derivatives have demonstrated considerable in vivo activity as selective A3 adenosine (B11128) receptor agonists in a mouse model of chronic neuropathic pain. acs.org These findings, although not directly on this compound, support the advancement of purine-based compounds in preclinical animal models for various therapeutic areas.

Design and Synthesis of Next-Generation this compound Chemotypes

The development of next-generation this compound chemotypes is an active area of research, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com The synthesis of purine derivatives is a challenging task due to their complex molecular structure; however, recent advancements have made it more efficient. numberanalytics.com

Several synthetic strategies are employed to create novel purine analogues. researchgate.net A common approach involves the condensation of a substituted pyrimidine (B1678525) with a suitable reactant to form the purine backbone. For example, the synthesis of an 8-arylmethyl-9H-purin-6-amine derivative was achieved through the condensation between the amino groups at positions 4 and 5 of a pyrimidine and a carboxylic acid group carrying the desired substituent for position 8. nih.gov Microwave-assisted synthesis has also been shown to accelerate these reactions, leading to faster synthesis times and improved yields. nih.govnumberanalytics.com

The design of new chemotypes often involves structure-activity relationship (SAR) studies to understand how different chemical groups at various positions of the purine ring affect biological activity. researchgate.neteurekaselect.com For instance, in the development of mTOR inhibitors, a series of 9-methyl-9H-purine derivatives were designed and synthesized, leading to the identification of a lead compound with potent antiproliferative activity. nih.gov

The introduction of diverse chemical moieties at different positions of the purine ring is a key strategy. researchgate.net This includes modifications such as benzoylation, alkylation, halogenation, and amination. researchgate.net The synthesis of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives for anticancer evaluation is a prime example of this approach. nih.govnih.gov Another innovative strategy is the introduction of a 1,2,3-triazole moiety at the C6 position and a dialkylamino group at the N9 position to generate purine libraries with novel physicochemical properties. researchgate.net

Recent synthetic methodologies reported between 2019 and 2024 for purine synthesis utilize precursors like diaminomaleonitrile, urea (B33335) derivatives, imidazole (B134444), and pyrimidine derivatives. researchgate.net These methods provide a versatile toolkit for medicinal chemists to generate a wide array of novel this compound chemotypes for biological screening. researchgate.netresearchgate.net

Challenges and Opportunities in Advancing Purine-Based Compounds

The advancement of purine-based compounds, including this compound and its derivatives, presents both significant challenges and promising opportunities in drug discovery.

Challenges:

Scalability and Cost-Effectiveness: The large-scale synthesis of complex purine derivatives can be challenging and costly, which may hinder their development for clinical use. numberanalytics.com

Drug Resistance: For applications in cancer and infectious diseases, the emergence of drug resistance is a major obstacle. nih.govmdpi.com This necessitates the continuous design of new compounds that can overcome resistance mechanisms. nih.gov

Selectivity and Off-Target Effects: Purine analogues can interact with a wide range of biological targets due to their structural similarity to endogenous purines. ntnu.noontosight.ai Achieving high selectivity for the desired target while minimizing off-target effects, which can lead to toxicity, is a critical challenge.

Sustainability: The environmental impact of chemical synthesis, including energy consumption and waste generation, is a growing concern that needs to be addressed through the development of more sustainable synthetic methods. numberanalytics.com

Opportunities:

Privileged Scaffold: The purine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets with high affinity. researchgate.netresearchgate.netresearchgate.net This versatility allows for the exploration of purine derivatives for a wide range of diseases. researchgate.neteurekaselect.com

Targeting Challenging Diseases: Purine-based compounds have shown potential in addressing difficult-to-treat conditions, including various cancers, parasitic infections, viral diseases, and neurodegenerative disorders. nih.govresearchgate.netresearchgate.neteurekaselect.com

Overcoming Resistance: The structural flexibility of the purine scaffold allows for the design of next-generation inhibitors that can target mutations conferring resistance to existing drugs, as seen in the development of EGFR inhibitors for NSCLC. acs.org

Technological Advances: The use of artificial intelligence and machine learning is expected to accelerate the discovery of new synthesis methods and applications for purine compounds. numberanalytics.com Advances in biotechnology and synthetic biology may also enable more efficient and sustainable production routes. numberanalytics.com

Exploration of Novel Therapeutic Applications beyond Current Findings

The inherent versatility of the purine scaffold opens up avenues for exploring novel therapeutic applications for this compound and its derivatives beyond their currently investigated roles. The broad biological activity of purine analogues suggests their potential in a multitude of therapeutic areas. researchgate.netresearchgate.neteurekaselect.com

One significant area of exploration is in neurodegenerative disorders . Purine derivatives are known to interact with various receptors and enzymes in the central nervous system, such as adenosine receptors. ontosight.ai This suggests a potential application in conditions like Alzheimer's and Parkinson's disease, where modulation of these targets may offer therapeutic benefits. researchgate.net

The role of purine derivatives as anti-inflammatory agents is another promising field. researchgate.netresearchgate.neteurekaselect.com Given the involvement of kinases like CSF1R in inflammatory processes, selective inhibitors based on the purine scaffold could be developed for autoimmune diseases and other inflammatory conditions. ntnu.no

Furthermore, the antiviral potential of purine analogues is well-established, with several purine-based drugs used to treat herpes, HIV, and influenza. researchgate.neteurekaselect.com This provides a strong rationale for screening this compound derivatives against a panel of viruses to identify new antiviral agents.

Other potential applications that could be explored include:

Antihyperuricemic and anti-gout agents researchgate.neteurekaselect.com

Antimicrobial and antitubercular compounds researchgate.neteurekaselect.com

Anticonvulsants researchgate.neteurekaselect.com

The continued synthesis of diverse libraries of this compound chemotypes and their screening against a wide range of biological targets will be crucial in uncovering new and unexpected therapeutic applications for this class of compounds.

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement QC checks via LC-MS (≥95% purity) and control experiments with known inhibitors (e.g., E-64 for cysteine proteases). Use triplicate measurements and report SEM. Variability >15% warrants re-synthesis or alternative purification (e.g., preparative HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.